
4-Amino-3-(trifluoromethoxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-3-(trifluoromethoxy)biphenyl” is an organic compound that belongs to the class of biphenyls and derivatives . It is not intended for human or veterinary use but is used for research purposes. It has a molecular formula of C13H10F3NO and a molecular weight of 253.22 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “4-Amino-3-(trifluoromethoxy)biphenyl” has been discussed in various studies. For instance, one study mentioned the synthesis of trifluoromethoxy group-containing compounds, highlighting the unique properties of the trifluoromethoxy group . Another study discussed the preparation of fluorinated polyimides from bis [4- (4-amino-2-trifluoronethylphenoxy)phenyl]ether and various commercial aromatic dianhydrides .
Scientific Research Applications
Corrosion Inhibition
One of the applications involves corrosion control of mild steel. Compounds similar to 4-Amino-3-(trifluoromethoxy)biphenyl, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown remarkable efficiency in inhibiting the corrosion of mild steel in acidic environments. This inhibition is achieved even at very low concentrations, with efficiencies reaching up to 98%. The adsorption of these compounds on steel surfaces follows Langmuir’s isotherm, suggesting chemisorption as a primary mechanism of action (Bentiss et al., 2009).
Polymer Chemistry and Material Science
In the realm of materials science, derivatives of aminobiphenyls, including those similar to 4-Amino-3-(trifluoromethoxy)biphenyl, have been utilized as hardeners in the design of reprocessable, repairable, and recyclable epoxy networks. These compounds are responsible for mechanochromic effects, where an intermediate radical species formed upon damage can be confirmed by theoretical studies, highlighting their potential in smart materials (Luzuriaga et al., 2016).
Catalysis
Another significant application is in catalysis, where palladium complexes supported by related biphenyl structures have been developed as efficient catalysts for the amination of a wide variety of aryl halides and triflates. These catalysts facilitate room-temperature reactions and are effective for many substrate combinations, representing a versatile tool in synthetic chemistry (Wolfe et al., 2000).
Conducting Polymers
The electrooxidation of 4-aminobiphenyl leads to the formation of a conducting polymer with potential applications in electronic devices. This process results in a polymer with a fibrillar morphology and properties similar to poly(aniline) and poly(p-phenylene), indicating its utility in the development of electrochromic devices and other electronic applications (Guay et al., 1988).
Environmental Remediation
In environmental science, engineering efforts have been directed towards enhancing the biodegradation capabilities of microorganisms for pollutants like polychlorinated biphenyls (PCBs). A hybrid strain of Pseudomonas pseudoalcaligenes was engineered to possess a chimeric biphenyl dioxygenase gene, which enabled it to acquire 3,4-dioxygenase activity for PCBs, thus improving its degradation capabilities and offering a potential solution for PCB contamination (Suenaga et al., 1999).
Safety And Hazards
properties
IUPAC Name |
4-phenyl-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-10(6-7-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQRFVINJHUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(trifluoromethoxy)biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

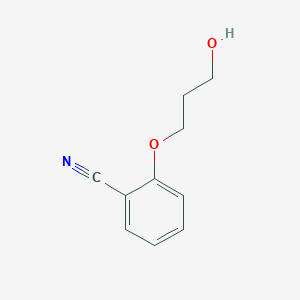
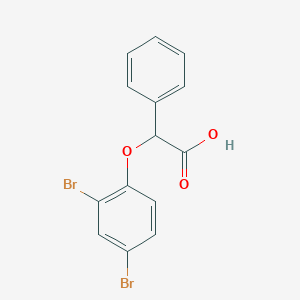
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
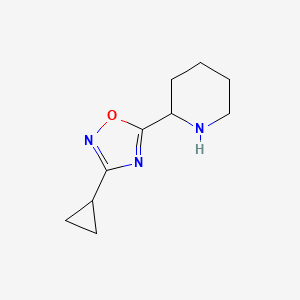
![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)
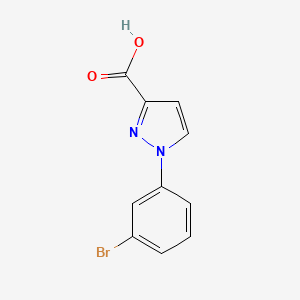
![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
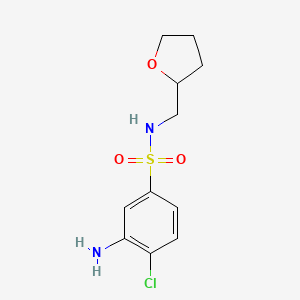
![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

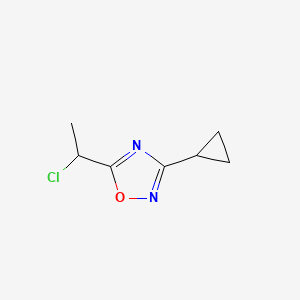
![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)